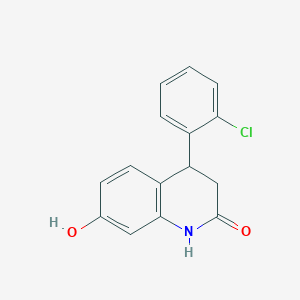
4-(2-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones. This compound is characterized by the presence of a chlorophenyl group at the 4th position and a hydroxyl group at the 7th position of the tetrahydroquinoline ring. Quinolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 4-(2-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of an appropriate precursor, such as 2-chlorobenzaldehyde, with an amine to form the quinoline ring.
Hydroxylation: The hydroxyl group is introduced at the 7th position through a hydroxylation reaction, which can be achieved using reagents like hydrogen peroxide or other oxidizing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for drug development.
Medicine: Due to its pharmacological properties, it is being investigated for therapeutic applications in treating diseases like cancer, infections, and neurological disorders.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways, leading to therapeutic effects.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Inducing Apoptosis: In cancer cells, it may induce apoptosis (programmed cell death) through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic proteins.
Comparison with Similar Compounds
4-(2-Chlorophenyl)-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one can be compared with other similar compounds, such as:
4-(2-Chlorophenyl)-1,2,3,4-tetrahydroquinolin-2-one: Lacks the hydroxyl group at the 7th position, which may result in different biological activities and chemical reactivity.
7-Hydroxy-1,2,3,4-tetrahydroquinolin-2-one:
4-Phenyl-7-hydroxy-1,2,3,4-tetrahydroquinolin-2-one: Contains a phenyl group instead of a chlorophenyl group, which may influence its chemical behavior and biological effects.
Properties
Molecular Formula |
C15H12ClNO2 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-7-hydroxy-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c16-13-4-2-1-3-10(13)12-8-15(19)17-14-7-9(18)5-6-11(12)14/h1-7,12,18H,8H2,(H,17,19) |
InChI Key |
MFVFAMJUAJMUMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=C(C=C2)O)NC1=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















